3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine
Description
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methylphenyl group and linked to a pyridine ring at the 2-position. The 1,3,4-oxadiazole moiety is known for its electron-withdrawing properties and aromatic stability, making it a common scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-4-6-11(7-5-10)13-16-17-14(18-13)12-3-2-8-15-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYYIYXYBQGPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357423 | |
| Record name | Pyridine, 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56352-92-2 | |
| Record name | Pyridine, 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-PYRIDYL)-5-(4-TOLYL)-1,3,4-OXADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazole derivatives are known for their potential as pharmacologically active agents, exhibiting a range of effects including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyridine ring substituted with a 1,3,4-oxadiazole moiety that incorporates a para-methylphenyl group. This structural arrangement is critical for its biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against multiple human tumor cell lines, indicating potent antiproliferative activity .
In particular, compounds with oxadiazole rings have demonstrated the ability to inhibit key enzymes involved in cancer progression. These include:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to reactivation of tumor suppressor genes.
- Carbonic Anhydrase (CA) : Some oxadiazole derivatives act as selective inhibitors of CA, which is implicated in tumor growth and metastasis .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Compounds within this class have been shown to exhibit activity against various bacterial strains. For example:
- A study involving 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity compared to standard antibiotics such as amoxicillin and cefixime .
- Molecular docking studies indicated that these compounds interact effectively with bacterial enzymes like peptide deformylase, enhancing their antibacterial efficacy .
Anti-inflammatory and Other Activities
Beyond anticancer and antibacterial effects, oxadiazole derivatives have been reported to possess anti-inflammatory properties. Research indicates that certain compounds can inhibit cyclooxygenases (COX) involved in inflammatory processes . Additionally, some derivatives exhibit neuroprotective effects and potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Case Studies
Several case studies have elucidated the biological activities of oxadiazole derivatives:
- Anticancer Efficacy Study : A derivative similar to this compound was tested against a panel of cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer). The compound showed selective cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics .
- Antibacterial Assessment : In a comparative study against Gram-positive and Gram-negative bacteria, oxadiazole derivatives demonstrated substantial inhibition zones in agar diffusion assays, underscoring their potential as new antimicrobial agents .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine serves as a versatile building block for synthesizing more complex molecules. Its oxadiazole moiety contributes to its reactivity and allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties: Studies have shown that oxadiazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Activity: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Medicine
The compound is being explored for its potential therapeutic applications:
- Anti-inflammatory Effects: Research suggests that it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief.
- Drug Development: Its unique structure makes it a candidate for designing novel drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications
In industry, this compound is utilized in the development of new materials:
- Polymers and Dyes: The compound's structural properties allow it to be incorporated into polymers and dyes, enhancing their performance characteristics.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of oxadiazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective dose levels.
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing oxadiazole derivatives for antimicrobial testing. The findings revealed that several derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.
Chemical Reactions Analysis
Substitution Reactions
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Thiol Substitution : Analogous 1,3,4-oxadiazole derivatives undergo nucleophilic displacement with thiols under basic conditions. For example, derivatives with sulfanyl groups (e.g., JW74 ) are synthesized via thiol exchange, forming compounds with enhanced biological activity .
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Amination : Reaction with amines in the presence of coupling agents like T3P (propanephosphonic anhydride) yields 2-amino-1,3,4-oxadiazoles, as demonstrated in oxidative annulation studies .
Cyclization Reactions
The oxadiazole ring participates in cyclization to form extended heterocyclic systems:
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Pd-Catalyzed Oxidative Annulation : Palladium-catalyzed reactions with isocyanides and hydrazides generate fused polycyclic structures . For example:
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Huisgen Cyclization : Metal-free protocols using Ugi-tetrazole intermediates enable the synthesis of 2,5-disubstituted oxadiazoles .
Oxidation and Reduction
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Oxidation : The 4-methylphenyl group can be oxidized to a carboxylic acid derivative under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), though direct evidence for this compound is limited. Similar oxadiazole derivatives show increased polarity post-oxidation.
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Reduction : Catalytic hydrogenation of the pyridine ring to piperidine has been reported in structurally related compounds, though this reaction is substrate-specific .
Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis:
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Acidic Hydrolysis : Yields pyridine-3-carbohydrazide and 4-methylbenzoic acid derivatives :
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Basic Hydrolysis : Forms open-chain intermediates that can re-cyclize under modified conditions .
Electrophilic Substitution on the Pyridine Ring
The pyridine moiety undergoes electrophilic substitution at the meta position due to electron-withdrawing effects from the oxadiazole:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) to introduce nitro groups at C-4 or C-6 positions .
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Sulfonation : Limited reactivity, but achievable with oleum (fuming H₂SO₄) .
Coordination Chemistry
The pyridine nitrogen and oxadiazole nitrogens act as ligands in metal complexes:
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Pd Complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
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Cu Complexes : Enhance catalytic activity in click chemistry applications .
Comparative Reactivity Table
Comparison with Similar Compounds
The following analysis compares 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine with structurally analogous 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Electronic Comparisons
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound is electron-donating, while methoxy (3l) and halogen substituents (e.g., chloro, fluoro) are electron-withdrawing, influencing reactivity and interactions with biological targets .
- Pyridine Position : Pyridine at position 3 (target compound) versus position 4 () alters conjugation and photophysical properties. The latter exhibited a luminescent peak at 384 nm, suggesting substituent-dependent emission .
Physicochemical Properties
Notes:
- Melting points for 1,3,4-oxadiazole derivatives typically range from 134–178°C, influenced by substituent polarity and crystal packing .
- The ethoxy group in improves aqueous solubility compared to methyl or methoxy groups .
Key Trends :
- Anticancer Activity : Fluorophenyl and chloromethyl substituents () significantly enhance cytotoxicity compared to methyl or methoxy groups, likely due to increased electrophilicity and DNA interaction .
Q & A
Q. What are the common synthetic routes for preparing 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine?
The synthesis typically involves cyclization of acylhydrazide precursors with appropriate carbonyl derivatives. For example, condensation of 4-methylbenzoyl hydrazide with pyridine-3-carboxylic acid derivatives under acidic conditions (e.g., POCl₃) forms the oxadiazole ring. Reaction optimization often requires refluxing in solvents like DMF or THF for 6–12 hours, followed by purification via column chromatography or recrystallization .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring connectivity.
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., Acta Crystallographica reports on analogous oxadiazole-pyridine systems) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
Q. What preliminary biological screening methods are used to assess its activity?
Initial screens include:
- Enzyme inhibition assays : Testing against targets like kinases or proteases using fluorogenic substrates.
- Antimicrobial susceptibility : Agar diffusion or microdilution assays against bacterial/fungal strains.
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst use : Palladium on carbon (Pd/C) or acidic resins to accelerate intermediate formation.
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Variable temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., tautomerism).
- DFT calculations : Compare experimental and computed IR/UV-Vis spectra to validate assignments.
- Isotopic labeling : Trace unexpected peaks in MS/MS fragmentation .
Q. What computational approaches predict its interaction with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite to model binding poses with proteins (e.g., EGFR or COX-2).
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- QSAR models : Relate substituent effects (e.g., 4-methylphenyl) to activity trends .
Q. How does the 4-methylphenyl group influence physicochemical properties?
- LogP calculations : Increased hydrophobicity enhances membrane permeability.
- Electronic effects : Methyl groups stabilize the oxadiazole ring via inductive effects, altering reactivity in nucleophilic substitutions.
- Steric hindrance : Impacts binding affinity in enzyme active sites .
Q. What strategies validate its mechanism of action in therapeutic studies?
- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) and mode (competitive/non-competitive).
- Gene knockout models : CRISPR/Cas9 to confirm target specificity in cellular pathways.
- Metabolomics : Track downstream metabolic changes via LC-MS .
Q. How to address solubility challenges in in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles.
- Co-solvent systems : Use PEG-400 or cyclodextrins in dosing solutions .
Q. What comparative studies exist with structural analogs?
Analogs like 3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine show:
- Enhanced binding affinity : Fluorine’s electronegativity improves target interactions.
- Altered metabolic stability : Methyl vs. fluoro substituents impact cytochrome P450 metabolism.
- Divergent toxicity profiles : Methyl groups reduce hepatotoxicity compared to halogens .
Methodological Notes
- Data Reproducibility : Replicate syntheses ≥3 times with independent batches to confirm purity (>95% by HPLC) .
- Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., XRD + NMR) .
- Ethical Compliance : Follow OECD guidelines for preclinical toxicity testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
